molecular formula C20H17ClFN3O2S B2994036 2-[2-(3-chloroanilino)-2-oxoethyl]-N~5~-(4-fluorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide CAS No. 1251598-05-6

2-[2-(3-chloroanilino)-2-oxoethyl]-N~5~-(4-fluorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide

Cat. No. B2994036
CAS RN: 1251598-05-6
M. Wt: 417.88
InChI Key: GMHCKMIJGPMMQR-UHFFFAOYSA-N
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Description

2-[2-(3-chloroanilino)-2-oxoethyl]-N~5~-(4-fluorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide is a useful research compound. Its molecular formula is C20H17ClFN3O2S and its molecular weight is 417.88. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques and Derivative Development

Research into the synthesis of related thiazole and carboxamide derivatives provides a foundation for understanding the applications of the compound . Techniques involve condensation reactions, highlighting the versatility of these compounds in synthesizing a wide array of derivatives with potential biological activities. For instance, the synthesis of new 2,5-diamino-1,3-thiazole and 2-thiohydantoin derivatives via condensation of N-(2-Aryl-1-chloro-2-oxoethyl) carboxamides with thioureas under mild conditions, follows the Hantzsch reaction scheme, indicating selective reactions that yield substituted 2-thiohydantoins upon heating with hydrochloric acid in ethanol (Balya et al., 2008). This demonstrates the compound's relevance in creating pharmacologically active thiazole derivatives.

Pharmacological Applications

The development of carboxamide derivatives showcases significant cytotoxic activities against various cancer cell lines, illustrating the potential therapeutic applications of these compounds. A study extended the reaction leading to 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carboxylic acids to encompass a broad range of 2-substituents, revealing potent cytotoxicity against murine leukemia and lung carcinoma (Deady et al., 2005). This indicates the compound's utility in developing new anticancer agents.

Antimicrobial and Antifungal Activities

Synthesis of thiazolo and quinazoline derivatives has been explored for their antimicrobial and antifungal properties, signifying the compound's potential in addressing infectious diseases. Novel s-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives demonstrated good antifungal activities, indicating high inhibitory effects on the growth of various fungi, which suggests the application of the compound in developing antifungal agents (Xu et al., 2007).

Solid-Phase Synthesis Applications

The application of solid-phase synthesis techniques in creating 3,4,5-substituted 1,5-benzodiazepin-2-ones showcases the compound's role in the efficient and versatile production of pharmacologically relevant molecules. This method involves aromatic substitution and selective alkylation, culminating in compounds with potential psychoactive properties (Lee et al., 1999).

QSAR Studies and Drug Design

Quantitative structure-activity relationship (QSAR) studies involving thiazolidin-4-one derivatives highlight the compound's application in rational drug design, focusing on antimicrobial and anticancer activities. Such studies provide insights into the molecular features that contribute to biological activity, facilitating the design of more effective therapeutic agents (Deep et al., 2016).

properties

IUPAC Name

2-[2-(3-chloroanilino)-2-oxoethyl]-N-[(4-fluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFN3O2S/c1-12-19(20(27)23-11-13-5-7-15(22)8-6-13)28-18(24-12)10-17(26)25-16-4-2-3-14(21)9-16/h2-9H,10-11H2,1H3,(H,23,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMHCKMIJGPMMQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)CC(=O)NC2=CC(=CC=C2)Cl)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.